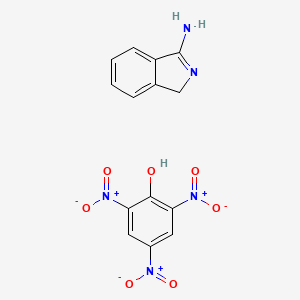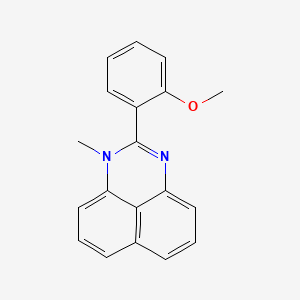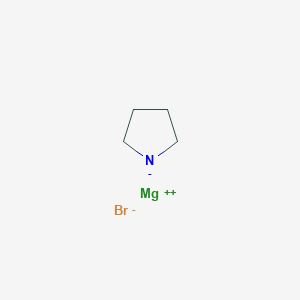
magnesium;pyrrolidin-1-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;pyrrolidin-1-ide;bromide is a compound that combines magnesium, pyrrolidine, and bromide. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of magnesium makes it a part of the Grignard reagents family, which are widely used in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;pyrrolidin-1-ide;bromide can be synthesized by reacting pyrrolidine with magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction typically involves the following steps:
- Dissolving magnesium turnings in diethyl ether.
- Adding pyrrolidine to the solution.
- Introducing bromine to the mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and ensuring the reaction conditions are strictly controlled to maintain the purity and yield of the compound.
化学反应分析
Types of Reactions
Magnesium;pyrrolidin-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Reduction Reactions: Acts as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles under anhydrous conditions.
Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents to maintain anhydrous conditions.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Substituted Pyrrolidines: Formed through substitution reactions with various electrophiles.
科学研究应用
Magnesium;pyrrolidin-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the preparation of novel materials with unique properties.
作用机制
The mechanism of action of magnesium;pyrrolidin-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the presence of magnesium, which stabilizes the negative charge on the carbon atom, making it a strong nucleophile.
相似化合物的比较
Similar Compounds
Magnesium;ethyl-1-ide;bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium;phenyl-1-ide;bromide: Contains a phenyl group instead of pyrrolidine, leading to different reactivity and applications.
Uniqueness
Magnesium;pyrrolidin-1-ide;bromide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in synthesizing compounds with specific stereochemistry and biological activity.
属性
CAS 编号 |
64353-46-4 |
|---|---|
分子式 |
C4H8BrMgN |
分子量 |
174.32 g/mol |
IUPAC 名称 |
magnesium;pyrrolidin-1-ide;bromide |
InChI |
InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GNOKMMBNMZVNDG-UHFFFAOYSA-M |
规范 SMILES |
C1CC[N-]C1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)

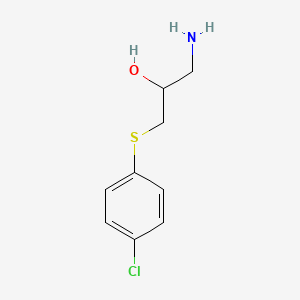
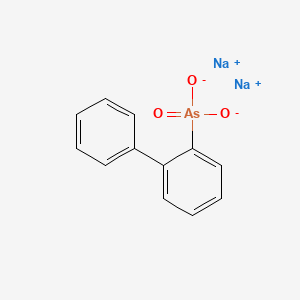
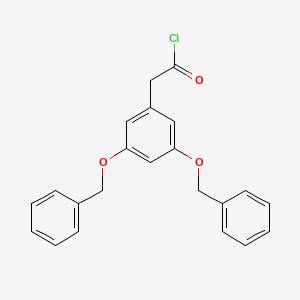
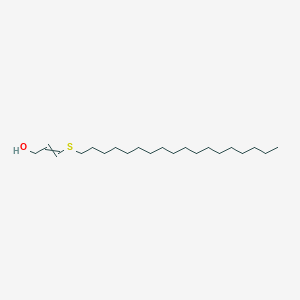
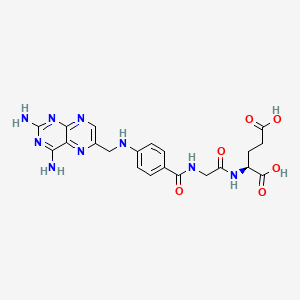
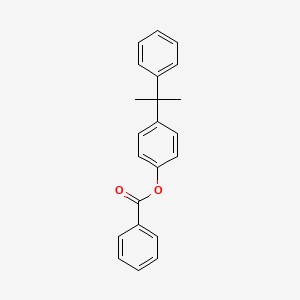
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
